4-(Methylamino)-2-butynoic acid

Description

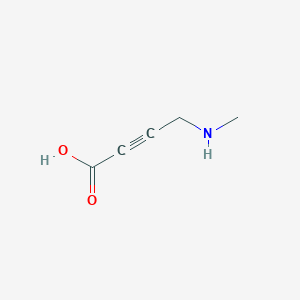

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H7NO2 |

|---|---|

Molecular Weight |

113.11 g/mol |

IUPAC Name |

4-(methylamino)but-2-ynoic acid |

InChI |

InChI=1S/C5H7NO2/c1-6-4-2-3-5(7)8/h6H,4H2,1H3,(H,7,8) |

InChI Key |

RZIVDGGMPPDQOK-UHFFFAOYSA-N |

Canonical SMILES |

CNCC#CC(=O)O |

Origin of Product |

United States |

Reactivity and Chemical Transformation Pathways of 4 Methylamino 2 Butynoic Acid

Reactions of the Alkyne Moiety

The carbon-carbon triple bond (alkyne) in 4-(methylamino)-2-butynoic acid is a site of high electron density, making it susceptible to a variety of addition reactions. Its conjugation with the carboxylic acid group further influences its reactivity, particularly in nucleophilic additions.

Nucleophilic Conjugate Addition Reactions (Michael-type Additions)

Nucleophilic conjugate addition, or Michael addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. wikipedia.org In the case of this compound, the alkyne acts as a Michael acceptor due to the electron-withdrawing effect of the adjacent carboxylic acid. This polarization makes the β-carbon electrophilic and prone to attack by nucleophiles. wikipedia.orgmasterorganicchemistry.com

The general mechanism involves the addition of a nucleophile to the β-carbon of the alkyne, followed by protonation to yield the final product. masterorganicchemistry.com A variety of nucleophiles can participate in this reaction, including amines, thiols, and enolates. masterorganicchemistry.comlibretexts.org For instance, the reaction with secondary amines leads to the formation of 3-aminocarbonyl compounds. wikipedia.org The reaction is typically thermodynamically controlled, especially with weak bases as nucleophiles, favoring the 1,4-addition product due to the retention of the stable carbonyl group. libretexts.org

Table 1: Examples of Nucleophiles in Michael Additions

| Nucleophile Type | Example |

| Amines | Secondary amines (e.g., Methylamine) wikipedia.org |

| Thiols | Benzylmercaptan wikipedia.org |

| Enolates | Malonic esters libretexts.org |

| Cyanide | Hydrogen cyanide wikipedia.org |

Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

The alkyne functionality of this compound can participate in cycloaddition reactions, which are powerful methods for constructing cyclic molecules. libretexts.org A notable example is the [3+2] cycloaddition, a reaction that forms a five-membered ring from a three-atom dipole and a two-atom dipolarophile. sci-rad.com In this context, the alkyne in this compound can act as the two-electron component (dipolarophile).

These reactions are valuable for synthesizing a variety of heterocyclic compounds. sci-rad.com For example, the reaction of an alkyne with an azomethine ylide can produce dihydropyrroles. sci-rad.com The stereochemistry and regioselectivity of these reactions are often influenced by the nature of the substituents on both the dipole and the dipolarophile.

Transformations Involving the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional handle that allows for a range of chemical modifications, including the formation of esters, amides, and mixed anhydrides.

Esterification and Amidation Pathways

The carboxylic acid group of this compound can be readily converted into esters and amides through standard synthetic protocols. Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.

Amidation involves the reaction of the carboxylic acid with an amine, often requiring activation of the carboxylic acid, for instance, by converting it to an acyl chloride or using a coupling agent. These reactions are fundamental in peptide synthesis and for modifying the biological activity of the parent molecule.

Mixed Anhydride (B1165640) Formation and Subsequent Reactivity

A mixed anhydride can be formed from this compound by reacting it with another carboxylic acid derivative, such as a chloroformate (e.g., isobutyl chloroformate). highfine.com This method was developed for peptide synthesis and allows for the formation of an activated carboxylic acid species. highfine.com

The mixed anhydride is highly reactive towards nucleophiles. For example, it can react with an amine to form an amide with a high yield. highfine.com This reactivity stems from the good leaving group ability of the carboxylate or carbonate portion of the anhydride. The choice of the second carboxylic acid component can influence the reactivity and selectivity of the subsequent nucleophilic attack. highfine.com

Reactivity and Modifications of the Methylamino Group

The secondary amine (methylamino group) in this compound is nucleophilic and can undergo various chemical transformations. Its reactivity can be influenced by the electronic effects of the nearby alkyne and carboxylic acid moieties.

The nitrogen atom possesses a lone pair of electrons, making it basic and nucleophilic. It can react with electrophiles such as alkyl halides in alkylation reactions. The nucleophilicity of the methylamino group allows it to participate in reactions like the aza-Michael addition, where it can add to α,β-unsaturated carbonyl compounds. wikipedia.org The reactivity of the methylamino group can also be modulated by protonation or by conversion to an amide or sulfonamide, which can alter its electronic properties and steric hindrance.

Alkylation and Acylation Reactions

The nitrogen atom of the methylamino group in this compound is nucleophilic and is expected to readily undergo alkylation and acylation reactions.

Alkylation:

The alkylation of the secondary amine in this compound with alkyl halides is anticipated to proceed via an S_N2 mechanism. ucalgary.ca In this reaction, the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide, leading to the formation of a tertiary amine.

A common challenge in the alkylation of secondary amines is overalkylation. ucalgary.camasterorganicchemistry.com The tertiary amine product is often more nucleophilic than the starting secondary amine and can react further with the alkyl halide to form a quaternary ammonium (B1175870) salt. masterorganicchemistry.comlibretexts.org This can result in a mixture of products, reducing the selectivity of the reaction. nih.gov To achieve selective mono-alkylation, careful control of reaction conditions and stoichiometry is necessary. masterorganicchemistry.com

Representative Alkylation Reactions of Secondary Amines:

| Secondary Amine | Alkylating Agent | Product |

| Diethylamine | Ethyl bromide | Triethylamine |

| Pyrrolidine | Methyl iodide | N-Methylpyrrolidine |

| Dibenzylamine | Benzyl chloride | Tribenzylamine |

This table presents representative alkylation reactions of secondary amines to illustrate the expected reactivity of the methylamino group in this compound.

Acylation:

The acylation of the secondary amine in this compound with acyl halides, such as acyl chlorides, is a standard method for the formation of amides. pearson.comsimply.science In this reaction, the nucleophilic nitrogen attacks the electrophilic carbonyl carbon of the acyl halide. pearson.com This is typically followed by the elimination of a hydrogen halide to yield the corresponding N-acyl derivative. pearson.com

Acylation reactions of secondary amines are generally efficient and can be carried out under mild conditions. tandfonline.com The use of a base is often employed to neutralize the hydrogen halide formed during the reaction. simply.science Unlike alkylation, acylation of secondary amines does not proceed further, as the resulting amide is significantly less nucleophilic than the starting amine.

Representative Acylation Reactions of Secondary Amines:

| Secondary Amine | Acylating Agent | Product |

| Dimethylamine | Acetyl chloride | N,N-Dimethylacetamide |

| Piperidine | Benzoyl chloride | N-Benzoylpiperidine |

| N-Methylaniline | Propanoyl chloride | N-Methyl-N-phenylpropanamide |

This table presents representative acylation reactions of secondary amines to illustrate the expected reactivity of the methylamino group in this compound.

Influence of Amino Substituents on Reaction Kinetics and Mechanism (e.g., Intramolecular Catalysis)

The presence of the methylamino group at the 4-position of the butynoic acid chain can significantly influence the reactivity of the molecule through neighboring group participation (NGP). wikipedia.org NGP is the interaction of a reaction center with a lone pair of electrons on an atom or with electrons in a sigma or pi bond within the same molecule. wikipedia.org This can lead to an increased reaction rate, a phenomenon known as anchimeric assistance, and can also affect the stereochemistry of the product. wikipedia.org

In the case of this compound, the lone pair of electrons on the nitrogen atom is positioned to potentially interact with the carboxylic acid group or the alkyne.

Intramolecular Catalysis:

The methylamino group can act as an intramolecular catalyst in reactions involving the carboxylic acid. For instance, in esterification or amidation reactions of the carboxyl group, the nearby amino group could function as an intramolecular general base or general acid catalyst. nih.gov As a general base, the amine could deprotonate the incoming nucleophile, increasing its reactivity. rsc.org As a general acid, the protonated amine could protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic. Such intramolecular catalysis can lead to a significant rate enhancement compared to an equivalent intermolecular reaction. rsc.org

For example, the cyclization of esters of 2-aminomethylbenzoic acid to form phthalimidine is significantly accelerated by the presence of the amino group. nih.gov Similarly, the aminolysis of esters can be catalyzed by a proximate amino group. acs.org Given that this compound is a γ-amino acid, the formation of a five-membered ring intermediate through the interaction of the amino group with a reactive center is plausible. numberanalytics.comnumberanalytics.com

Role As a Key Synthetic Intermediate and Bioactive Scaffold Precursor

Integration into Kinase Inhibitor Scaffolds

The development of targeted therapies has increasingly focused on the inhibition of specific kinases involved in aberrant cellular signaling pathways. The butynoic acid scaffold has proven to be a valuable component in the design of covalent inhibitors that form a permanent bond with their target, leading to enhanced potency and duration of action.

The 4-anilinoquinazoline (B1210976) core is a well-established pharmacophore in a multitude of approved kinase inhibitors, including those targeting the epidermal growth factor receptor (EGFR) family (erbB). nih.govyoutube.com The integration of an alkynamide side chain at the 6-position of the quinazoline (B50416) ring has been shown to produce irreversible inhibitors of the erbB family of tyrosine kinases. nih.gov The synthesis of these inhibitors often involves the coupling of a 6-aminoquinazoline precursor with an appropriate alkynoic acid. nih.gov This strategic placement of a reactive group enables the formation of a covalent bond with a specific cysteine residue within the kinase's ATP-binding site. nih.gov While direct synthesis utilizing 4-(methylamino)-2-butynoic acid is a logical extension of this chemistry, published examples often feature variations in the amino substituent to optimize properties such as solubility and cell permeability.

| Kinase Target | Quinazoline-Based Inhibitor Feature | Significance |

| erbB1, erbB2, erbB4 | 6-Alkynamide side chain | Irreversible inhibition through covalent bond formation with a cysteine residue in the ATP-binding site. nih.gov |

| EGFR | Michael acceptor moiety at the 6-position | Enhanced potency and ability to overcome resistance mutations. |

Similar to the quinazoline scaffold, the pyrido[3,4-d]pyrimidine (B3350098) core has been successfully employed in the design of potent kinase inhibitors. Structure-activity relationship (SAR) studies have been conducted on 4-anilinopyrido[3,4-d]pyrimidines bearing a 6-alkynamide side chain, demonstrating their efficacy as pan-erbB enzyme inhibitors. nih.gov These compounds, on average, exhibit a tenfold greater potency against erbB1 compared to erbB2 and erbB4. nih.gov The synthesis of these potent inhibitors involves the coupling of 6-aminopyrido[3,4-d]pyrimidines with alkynoic acids, highlighting a key application for butynoic acid derivatives. nih.gov

Bruton's tyrosine kinase (BTK) is a crucial mediator in B-cell receptor signaling and a validated target for the treatment of B-cell malignancies. nih.gov The development of covalent BTK inhibitors has been a significant advancement in this field. Acalabrutinib, a second-generation BTK inhibitor, features a 2-butynamide reactive group that forms a covalent bond with a cysteine residue (Cys481) in the BTK active site. nih.govnih.gov This butynamide "warhead" is a weakly reactive electrophile, which contributes to the inhibitor's high selectivity. nih.gov The synthesis of such inhibitors underscores the importance of butynoic acid derivatives as precursors to these critical reactive moieties. Furthermore, research into pyrazolo[3,4-d]pyrimidine-based BTK inhibitors has explored the incorporation of a propynyl (B12738560) group at the C-3 position, further demonstrating the utility of alkyne functionalities in this class of inhibitors. mdpi.com

| BTK Inhibitor Feature | Significance |

| 2-Butynamide reactive group (e.g., in Acalabrutinib) | Forms a covalent bond with Cys481 in the BTK active site, leading to potent and selective inhibition. nih.govnih.gov |

| Propynyl group on a pyrazolo[3,4-d]pyrimidine core | Demonstrates the versatility of alkyne functionalities in the design of BTK inhibitors. mdpi.com |

Design Principles for Alkynamide Analogues in Medicinal Chemistry

The design of kinase inhibitors incorporating alkynamide functionalities is guided by key medicinal chemistry principles, including the systematic exploration of structure-activity relationships and the strategic use of Michael acceptor moieties for irreversible binding.

The potency and selectivity of alkynamide-based kinase inhibitors are highly dependent on their chemical structure. For both quinazoline and pyrido[3,4-d]pyrimidine scaffolds, the nature of the alkylating side chain has been identified as a critical determinant of cellular inhibitory activity. nih.gov Specifically, the presence and nature of a dialkylamino group on the alkynamide chain can significantly impact the inhibitor's effectiveness. This is thought to be due to the amine's ability to participate in an autocatalysis of the Michael reaction with the target cysteine residue within the enzyme. nih.gov This highlights the intricate interplay between the core scaffold, the alkynamide linker, and the terminal functional groups in achieving optimal biological activity.

The alkyne group in this compound and its derivatives can serve as a precursor to a Michael acceptor. A Michael acceptor is an α,β-unsaturated carbonyl compound that can undergo a nucleophilic addition reaction with biological nucleophiles, such as the thiol group of a cysteine residue in a protein. nih.gov This reaction, known as a Michael addition, results in the formation of a stable covalent bond between the inhibitor and the enzyme, leading to irreversible inhibition. nih.gov

In the context of kinase inhibitors, the butynamide moiety acts as a "warhead" that, once positioned correctly within the ATP-binding pocket by the rest of the inhibitor molecule, reacts with a nearby cysteine residue. nih.gov For instance, in the case of certain erbB inhibitors, 5-dialkylamino-2-pentynamide type Michael acceptors have been shown to confer the highest potency. nih.gov This strategy of targeted covalent inhibition offers several advantages, including increased potency, prolonged duration of action, and the potential to overcome drug resistance mechanisms. researchgate.netresearchgate.net

Precursor for Other Chemically Diverse Bioactive Molecules

This compound, a molecule incorporating both a reactive alkyne functionality and a secondary amine, holds significant potential as a versatile starting material for the synthesis of a wide array of chemically diverse bioactive molecules. Its structural features, particularly the propargylamine (B41283) moiety, are recognized as important pharmacophores in drug discovery. The presence of the carboxylic acid group further expands its utility, allowing for a variety of chemical transformations.

While extensive research detailing the use of this compound as a direct precursor for a broad spectrum of bioactive heterocyclic scaffolds is not widely available in publicly accessible literature, its constituent functional groups suggest a range of potential synthetic applications. Propargylamines, in general, are well-established as key intermediates in the synthesis of numerous nitrogen-containing heterocyclic compounds, including pyrroles and quinolines. researchgate.net These heterocyclic systems form the core of many pharmaceuticals.

The alkyne group in this compound is a versatile handle for various chemical reactions. For instance, it can participate in A³ coupling (aldehyde-alkyne-amine) reactions, a type of multicomponent reaction that allows for the rapid assembly of complex molecules from simple starting materials. researchgate.net This approach is highly valued in medicinal chemistry for generating libraries of compounds for biological screening.

Furthermore, the butynoic acid backbone is a feature found in a number of potent kinase inhibitors. acs.orged.ac.uk Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, most notably cancer. The structural motif of this compound, therefore, makes it an interesting candidate for the development of novel kinase inhibitors. Research has indicated that the compound itself exhibits inhibitory activity against certain tyrosine kinases.

The synthesis of bioactive molecules often involves the strategic cyclization of linear precursors. While specific examples of intramolecular cyclization of this compound derivatives are not extensively documented, γ-aminoalkynoic acids are known precursors to important bioactive structures like α-amino-γ-butyrolactones. nih.gov

The table below illustrates the types of bioactive molecules that could potentially be synthesized from precursors with similar structural features to this compound, based on established synthetic methodologies for propargylamines and butynoic acid derivatives.

Table 1: Potential Bioactive Molecules Derived from this compound Precursors

| Bioactive Molecule Class | Potential Synthetic Route | Key Functional Group Utilized |

|---|---|---|

| Substituted Pyrroles | Paal-Knorr synthesis or related cyclizations | Propargylamine |

| Quinolines | Friedländer annulation or similar condensation reactions | Propargylamine |

| Kinase Inhibitors | Acylation/Amidation of the amine or carboxylic acid | Butynoic acid moiety |

| γ-Lactams | Intramolecular cyclization | Amino and carboxyl groups |

| Triazoles | Copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) | Alkyne |

It is important to note that while the chemical logic and the known reactivity of the functional groups within this compound strongly suggest its utility as a precursor, detailed and specific research findings on its direct application for the synthesis of a diverse range of the above-mentioned bioactive molecules are limited in the currently available scientific literature. Future research may further elucidate the synthetic potential of this compound.

Advanced Spectroscopic and Structural Analysis of 4 Methylamino 2 Butynoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of 4-(methylamino)-2-butynoic acid. Both ¹H and ¹³C NMR would provide key insights into the connectivity of atoms and the electronic environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each proton environment. The N-methyl protons would likely appear as a singlet, though coupling to the N-H proton could lead to a doublet. The methylene (B1212753) protons adjacent to the nitrogen (C4) would present as a multiplet, coupled to the N-H proton. The proton on the nitrogen itself would likely be a broad singlet, and its chemical shift would be sensitive to solvent and concentration. The carboxylic acid proton is also expected to be a broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct signals for each of the five carbon atoms in this compound. oregonstate.edu The carbonyl carbon of the carboxylic acid will resonate at the most downfield position, typically in the range of 165-190 ppm. oregonstate.edu The two sp-hybridized carbons of the alkyne group are expected in the 70-110 ppm region. oregonstate.edu The methylene carbon adjacent to the nitrogen (C4) and the N-methyl carbon will appear in the aliphatic region of the spectrum. The specific chemical shifts can be influenced by factors such as solvent and pH. nih.gov N-methylation in amino acids generally leads to a downfield shift of the alpha-carbon and an upfield shift of the beta-carbon. nih.gov

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the assignments made from the 1D spectra by showing correlations between coupled protons and between protons and their directly attached carbons, respectively. HMBC (Heteronuclear Multiple Bond Correlation) would further elucidate the carbon skeleton by showing longer-range couplings. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on data from structurally similar compounds.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| COOH | 10-12 (broad s) | 170-180 |

| C2 (alkyne) | - | 75-85 |

| C3 (alkyne) | - | 70-80 |

| C4H₂ | ~3.5 (t) | 40-50 |

| NH | Variable (broad s) | - |

| N-CH₃ | ~2.5 (s) | 30-40 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Characterization

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the various functional groups. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid, which is often superimposed on the C-H stretching vibrations. The C=O stretching of the carboxylic acid would appear as a strong, sharp band around 1700-1730 cm⁻¹. The C≡C triple bond stretch is expected to be a weak to medium band in the 2100-2260 cm⁻¹ region. The N-H stretching vibration of the secondary amine would likely be observed around 3300-3500 cm⁻¹. The C-N stretching vibration is expected in the 1000-1250 cm⁻¹ range. researchgate.net

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C≡C triple bond, being a symmetrical or near-symmetrical vibration, often gives a strong signal in the Raman spectrum, which would be a key feature for identifying the alkyne functionality. core.ac.uk The C-H stretching vibrations of the methyl and methylene groups are also typically strong in the Raman spectrum, appearing in the 2800-3000 cm⁻¹ region. nih.gov The symmetric stretching of the carboxylate group, if the molecule exists as a zwitterion, would also be Raman active.

The combination of IR and Raman spectroscopy allows for a more complete characterization of the vibrational modes of the molecule, aiding in the confirmation of its structure. researchgate.net

Table 2: Predicted Vibrational Frequencies for this compound Predicted values are based on data from structurally similar compounds.

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) | Weak |

| C=O (Carboxylic Acid) | Stretching | 1700-1730 (strong) | Medium |

| C≡C (Alkyne) | Stretching | 2100-2260 (weak-medium) | Strong |

| N-H (Secondary Amine) | Stretching | 3300-3500 (medium) | Medium |

| C-H (Aliphatic) | Stretching | 2850-2960 (medium) | Strong |

| C-N | Stretching | 1000-1250 (medium) | Weak |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis.

Molecular Ion and Formula Confirmation: High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₅H₇NO₂). In electrospray ionization (ESI), the molecule would likely be observed as the protonated species [M+H]⁺. researchgate.netacs.org

Fragmentation Analysis: Under electron ionization (EI) or collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), this compound is expected to undergo characteristic fragmentation. researchgate.netdocbrown.info The fragmentation of N-methyl amino acids often involves the loss of water and carbon monoxide from the protonated molecule, leading to the formation of an immonium ion. researchgate.net

Common fragmentation pathways for aliphatic amines include α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen. miamioh.edunih.govresearchgate.net For this compound, this could lead to the loss of a propynoic acid radical or a methyl radical. The fragmentation of carboxylic acids often involves the loss of H₂O, CO, and CO₂. researchgate.net

Table 3: Predicted Mass Spectrometry Fragments for this compound Predicted m/z values are for the most common isotopes.

| Fragment Ion | Proposed Structure | Predicted m/z |

| [M+H]⁺ | [C₅H₈NO₂]⁺ | 114 |

| [M+H - H₂O]⁺ | [C₅H₆NO]⁺ | 96 |

| [M+H - COOH]⁺ | [C₄H₈N]⁺ | 70 |

| [M+H - H₂O - CO]⁺ | [C₄H₆N]⁺ | 68 |

X-ray Crystallography for Solid-State Conformational and Intermolecular Interaction Analysis

X-ray crystallography would provide definitive information about the three-dimensional structure of this compound in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Conformation: The solid-state conformation of the molecule would be revealed, including the torsion angles around the single bonds. The presence of the rigid alkyne unit will impose a linear geometry on the C2-C3 bond. The conformation of the rest of the molecule will be determined by a balance of steric and electronic effects. N-methylation can influence the conformational preferences of amino acids. nih.gov

Intermolecular Interactions: In the crystalline state, molecules of this compound are likely to be held together by a network of hydrogen bonds. The carboxylic acid group can act as both a hydrogen bond donor (O-H) and acceptor (C=O), while the secondary amine can act as a hydrogen bond donor (N-H). miamioh.edu These hydrogen bonds would play a crucial role in determining the crystal packing. It is also possible that the molecule exists as a zwitterion in the solid state, with a carboxylate group (COO⁻) and a protonated amino group (NH₂⁺), which would lead to strong electrostatic interactions and a different hydrogen bonding pattern. The crystal structure of related compounds, such as 2-butynoic acid, has been determined and shows a hydrogen-bonded dimeric structure in the solid state.

A detailed analysis of the crystal structure would provide valuable insights into the non-covalent interactions that govern the self-assembly of these molecules in the solid state. researchgate.net

Computational and Theoretical Investigations

Molecular Docking and Dynamics Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and scoring them based on their complementarity and interaction energies.

Molecular dynamics (MD) simulations can then be used to refine the docked poses and to study the stability of the ligand-protein complex over time. nih.govnih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a dynamic view of the system. youtube.com This allows for the analysis of conformational changes, the role of solvent molecules, and the calculation of binding free energies, which are more accurate predictors of binding affinity than docking scores alone. nih.gov For 4-(Methylamino)-2-butynoic acid, these simulations could predict its binding mode to various enzymes or receptors, identifying key interactions such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts that contribute to its binding affinity.

Table 1: Key Parameters in Molecular Docking and Dynamics Simulations

| Parameter | Description | Relevance to this compound |

| Docking Score | A numerical value that ranks the predicted binding poses of a ligand. | Would indicate the predicted affinity of the compound for a specific protein target. |

| Binding Pose | The predicted 3D orientation and conformation of the ligand in the protein's active site. | Would reveal the specific atomic interactions between the compound and the protein. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed molecules. In MD, it tracks the stability of the protein and ligand over time. | Would assess the stability of the this compound-protein complex during a simulation. |

| Binding Free Energy | The overall energy change upon binding of a ligand to a protein, a more rigorous predictor of affinity. | Would provide a more accurate estimation of the binding strength of the compound to its target. |

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Energetics

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to study the electronic structure and reactivity of molecules. researchgate.net Methods like Density Functional Theory (DFT) are commonly used to investigate reaction mechanisms, determine the structures of transition states, and calculate reaction energies and activation barriers. epstem.net

For this compound, these calculations could be used to explore its chemical reactivity, such as its susceptibility to nucleophilic or electrophilic attack, or the mechanism of its potential enzymatic metabolism. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway and characterize the intermediates and transition states involved. This provides a detailed understanding of the reaction kinetics and thermodynamics at a molecular level.

Computational Approaches to Structure-Activity Relationship (SAR) Prediction

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational SAR methods, such as Quantitative Structure-Activity Relationship (QSAR), use statistical models to correlate variations in the chemical structure of a series of compounds with their measured biological activities. researchgate.net

To perform a computational SAR study on this compound, a set of its analogues with varying substituents would be needed. Descriptors for these molecules, which are numerical representations of their physicochemical properties (e.g., lipophilicity, electronic properties, size), would be calculated. A mathematical model would then be developed to relate these descriptors to the observed biological activity. nih.gov Such a model could then be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds.

Conformational Analysis and Tautomerism Studies

The three-dimensional shape (conformation) of a molecule is critical for its biological activity, as it determines how well it can fit into the binding site of a protein. fiveable.me Conformational analysis involves identifying the stable low-energy conformations of a molecule and the energy barriers for interconversion between them. mdpi.com This can be achieved through various computational methods, including molecular mechanics and quantum chemical calculations.

Tautomers are structural isomers of a chemical compound that readily interconvert. researchgate.net The existence of different tautomeric forms can significantly affect a molecule's physicochemical properties and its interactions with biological targets. chemrxiv.orgnih.gov For this compound, computational studies could predict its most stable conformations in different environments (e.g., in solution or within a protein binding site). ethz.ch Furthermore, these studies could investigate the potential for tautomerism, for example, between the carboxylic acid and its zwitterionic form, and determine the relative energies of these tautomers. nih.govsouthampton.ac.uk

Future Research Directions and Emerging Applications

Development of Novel and Sustainable Synthetic Routes

The efficient and environmentally benign synthesis of 4-(Methylamino)-2-butynoic acid is a crucial first step for enabling its broader study. While specific routes for this compound are not well-documented, methods for synthesizing related 4-amino-2-alkynoic acids can provide a blueprint. researchgate.netgoogle.com Future research could focus on the following:

Greener Synthetic Methodologies: Exploring the use of less hazardous reagents and solvents, and developing catalytic processes to improve atom economy and reduce waste. This could involve enzymatic reactions or the use of catalysts based on earth-abundant metals.

Stereoselective Synthesis: Developing methods to control the stereochemistry at the C4 position, which would be critical for investigating its biological activity, as enantiomers often exhibit different pharmacological profiles.

One-Pot Syntheses: Designing multi-step reactions that can be carried out in a single reaction vessel to improve efficiency and reduce purification steps. A potential route could involve the coupling of a protected propargylamine (B41283) derivative with a suitable two-carbon electrophile, followed by deprotection.

A comparison of potential starting materials for such syntheses is presented in Table 1.

Table 1: Potential Starting Materials and Synthetic Considerations

| Starting Material | Key Transformation | Potential Advantages | Potential Challenges |

| Propargylamine | Alkylation and Carboxylation | Readily available starting material. | Requires protection/deprotection steps for the amine. |

| 4-Halo-2-butynoic acid ester | Nucleophilic substitution with methylamine (B109427) | Direct introduction of the methylamino group. | Availability and stability of the starting halide. |

| N-methylpropargylamine | Carboxylation | Simplifies the introduction of the methyl group. | Carboxylation of terminal alkynes can be challenging. |

Exploration of Unexplored Biological Targets and Pathways

The biological activity of this compound remains largely uncharacterized. However, the presence of the alkynoic acid moiety suggests potential interactions with various biological targets. For instance, 2-alkynoic acids have shown bactericidal activity against Mycobacterium smegmatis. nih.gov Future research in this area could include:

Enzyme Inhibition Studies: The triple bond and carboxylic acid functionalities make it a candidate for inhibiting enzymes such as fatty acid synthases or other metabolic enzymes that recognize linear carboxylic acids. nih.gov Initial screening against a panel of enzymes could reveal potential targets.

Antimicrobial and Antifungal Screening: Given the known antimicrobial properties of related alkynoic acids, this compound should be tested against a broad spectrum of bacteria and fungi. nih.gov

Neurological Activity: The structural similarity to GABA (gamma-aminobutyric acid), a major inhibitory neurotransmitter, suggests potential activity in the central nervous system. Binding assays for GABA receptors and transporters would be a logical starting point.

Antiproliferative Activity: Many small molecules containing alkyne functionalities exhibit anticancer properties. Screening against various cancer cell lines could uncover potential as an anticancer agent.

Application in Advanced Chemical Biology Methodologies

The terminal alkyne group in this compound makes it a valuable tool for chemical biology, particularly in the realm of bioconjugation and bioorthogonal chemistry. wm.educhemistryviews.orgnih.govmdpi.comnih.govnih.gov

Bioconjugation via "Click" Chemistry: The alkyne can readily participate in copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) reactions. nih.govmdpi.com This would allow for its attachment to biomolecules such as proteins, nucleic acids, or lipids that have been functionalized with an azide (B81097) group. This could be used for:

Target Identification: Attaching a reporter tag (e.g., a fluorophore or biotin) to identify the biological targets of the molecule within a cell.

Drug Delivery: Conjugating it to a targeting moiety (e.g., an antibody) to deliver it to specific cells or tissues.

Development of Photolabile Systems: The carboxylic acid or amine groups could be protected with a photolabile protecting group (PPG). nih.govacs.orgnih.govresearchgate.netthieme-connect.de This would create a "caged" version of the molecule that is inactive until exposed to light of a specific wavelength. This would enable precise spatiotemporal control over its release and activity in biological systems, which is invaluable for studying dynamic cellular processes.

Table 2: Potential Chemical Biology Applications

| Application | Methodology | Potential Outcome |

| Target Identification | Alkyne-azide "click" chemistry with a reporter tag. | Identification of proteins or other biomolecules that interact with the compound. |

| Spatiotemporal Control of Activity | Installation of a photolabile protecting group on the carboxylic acid or amine. | Light-induced activation of the compound's biological effects at specific times and locations. |

| Protein Labeling | Incorporation as an unnatural amino acid into proteins. | Introduction of a unique chemical handle for subsequent modification and study of protein function. |

Rational Design Strategies for Next-Generation Analogues and Derivatives

Once initial biological activities are identified, rational design strategies can be employed to create next-generation analogues with improved potency, selectivity, and pharmacokinetic properties. lifechemicals.comnih.govmdpi.comnih.govacs.org

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and evaluating the effect on its biological activity. Key modifications could include:

Varying the N-alkyl substituent to explore the impact of steric bulk and electronics.

Introducing substituents on the alkyl chain to alter conformation and lipophilicity.

Replacing the carboxylic acid with other acidic bioisosteres (e.g., tetrazole).

Computational Modeling and Docking: If a biological target is identified, computational methods can be used to model the binding interaction. This can guide the design of new analogues that fit more snugly into the binding site and form stronger interactions.

Peptidomimetics: The amino acid-like structure suggests its potential as a building block for creating peptidomimetics. Incorporating it into short peptide sequences could lead to novel bioactive molecules with improved stability against proteolysis.

By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound and its derivatives as valuable research tools and potential therapeutic agents.

Q & A

Q. Practical implications :

- Low LogP suggests poor membrane permeability, necessitating prodrug strategies for biological studies.

- Hygroscopicity (common in amino acids) requires anhydrous storage to prevent hydrolysis .

How does the methylamino group influence the compound’s reactivity in nucleophilic or electrophilic reactions?

The methylamino group (-NHCH₃) acts as a weak nucleophile due to steric hindrance and electron-donating effects. Key reactivity considerations:

- Acylation : Reacts with activated esters (e.g., NHS esters) at pH 7–8, but competing carboxylate reactivity may require protecting groups (e.g., tert-butyl esters) .

- Metal coordination : The alkyne and amine moieties may chelate metals (e.g., Cu²⁺), complicating catalytic reactions. Use EDTA in reaction buffers to suppress metal interference .

Advanced tip : DFT calculations can model charge distribution to predict sites for electrophilic attack (e.g., α to the carbonyl) .

What analytical challenges arise in quantifying this compound in biological matrices, and how can they be addressed?

Q. Key challenges :

Q. Validated protocol :

Extraction : Solid-phase extraction (C18 columns) with 0.1% formic acid in MeOH.

Chromatography : HILIC columns for polar compound retention.

Detection : ESI⁻ mode for carboxylate detection, optimized cone voltage 20–30 V .

How do structural modifications (e.g., methyl vs. dimethylamino groups) alter the compound’s biological activity?

Comparative data from analogues:

| Derivative | Activity Note | Source |

|---|---|---|

| 4-(Dimethylamino)-2-butynoic | Reduced solubility vs. methyl | |

| 4-(Methylamino)benzoic acid | pKa ~5.04 (weaker acid) |

Q. Mechanistic insight :

- Methylamino groups enhance hydrogen-bonding potential compared to dimethylamino, influencing enzyme binding (e.g., oxidoreductase inhibition observed in related compounds) .

- Steric bulk from dimethyl groups may hinder interactions with hydrophobic enzyme pockets .

What safety protocols are critical when handling this compound in the laboratory?

Based on analogous α,β-unsaturated acids:

- Corrosivity : Use PPE (nitrile gloves, face shields) and work in fume hoods.

- Storage : In airtight containers under nitrogen, away from oxidizers (e.g., peroxides) .

- Spill management : Neutralize with sodium bicarbonate before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.